

# AquaMet Catalyst discovery and development timeline

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## Compound of Interest

Compound Name: **AquaMet Catalyst**

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An In-depth Technical Guide to **AquaMet Catalyst**: Discovery, Development, and Application

This guide provides a comprehensive overview of the **AquaMet catalyst**, a significant advancement in the field of water-soluble olefin metathesis. Tailored for researchers, scientists, and drug development professionals, this document details the catalyst's discovery timeline, presents key quantitative performance data, outlines experimental protocols, and visualizes critical mechanistic and operational pathways.

## Discovery and Development Timeline

The development of AquaMet is a key milestone in the broader evolution of water-soluble olefin metathesis catalysts. The timeline below captures the progression from early, less stable systems to the targeted design of highly active and water-compatible catalysts like AquaMet.

- Late 1980s: The first examples of aqueous Ring-Opening Metathesis Polymerization (ROMP) are reported using ill-defined catalysts like  $\text{RuCl}_3 \cdot \text{H}_2\text{O}$ .<sup>[1]</sup> These early systems exhibit limited utility due to slow initiation and decomposition in water.<sup>[1]</sup>
- 1996: Grubbs and co-workers introduce the first water-soluble catalysts with phosphine ligands, demonstrating their use in the living polymerization of norbornene derivatives in neat water.<sup>[1]</sup>
- Early 2000s: The focus shifts to modifying the highly successful and more stable second-generation Grubbs catalysts (featuring N-heterocyclic carbene or NHC ligands) to impart

water solubility.[2] Strategies include the incorporation of polar or ionic tags onto the catalyst structure.[1][2]

- 2012: Grela, Skowerski, and colleagues publish a landmark paper describing a new class of highly active and water-soluble catalysts, including the catalyst now known as AquaMet.[3][4][5][6] These Hoveyda-Grubbs type catalysts feature a quaternary ammonium tag on the NHC ligand, which provides excellent water solubility and enhanced catalytic activity.[3][4][5]
- 2014-Present: Subsequent research focuses on the application of AquaMet in various aqueous metathesis reactions, including for unprotected peptides, and its immobilization on solid supports like mesoporous silica to create reusable heterogeneous catalysts.[3][7] Detailed studies on its speciation in water reveal the critical role of pH and chloride concentration on its activity and stability.[3][8]

## Core Catalyst Properties

AquaMet is a second-generation Hoveyda-Grubbs type ruthenium catalyst. Its defining feature is the incorporation of a quaternary ammonium group on the N-heterocyclic carbene (NHC) ligand.[3][5]

Property	Description
Chemical Name	(4-((4-Ethyl-4-methylpiperazin-1-ium-1-yl)methyl)-1,3-dimesitylimidazolidin-2-ylidene)dichloro(2-isopropoxybenzylidene)ruthenium(II) chloride
Chemical Formula	C <sub>39</sub> H <sub>55</sub> Cl <sub>3</sub> N <sub>4</sub> ORu
Molecular Weight	803.31 g/mol
CAS Number	1414707-08-6
Key Feature	Quaternary ammonium tag provides high water solubility and enhances catalyst initiation through its electron-withdrawing nature.[2]
Solubility	Soluble in water and some chlorinated organic solvents (e.g., DCM).[7]
Stability	High stability allows for handling in air for short periods. Recommended long-term storage is under an inert gas at 2-8 °C.[7]

## Quantitative Performance Data

The following tables summarize the performance of AquaMet in key olefin metathesis reactions. The catalyst's efficiency is highly dependent on the reaction conditions, particularly pH and the presence of additives in aqueous media.

## Ring-Closing Metathesis (RCM)

Substrate	Catalyst Loading (mol%)	Solvent/Conditions	Time (h)	Yield (%)	Reference
Diethyl diallylmalonate	2.5	Dichloromethane, RT	6	98	--INVALID-LINK--
Water-soluble diol	0.25	D <sub>2</sub> O, 0.1 M NaCl, pH 3.1, RT	24	Quantitative	--INVALID-LINK--
Water-soluble diol	0.25	D <sub>2</sub> O, 0.1 M NaCl, pH 7.4, RT	24	~45	--INVALID-LINK--
Water-soluble diol	0.25	D <sub>2</sub> O, 0.1 M NaCl, pH 9.1, RT	24	0	--INVALID-LINK--
Unprotected Peptides	30	Water, 400 equiv. MgCl <sub>2</sub> , 60 °C	4	-	--INVALID-LINK--

## Cross-Metathesis (CM) & Ring-Opening Metathesis Polymerization (ROMP)

Quantitative data for CM and ROMP are often presented in graphical form or within the text of research papers. The landmark 2012 paper demonstrates high conversions for various CM reactions in D<sub>2</sub>O with catalyst loadings of 0.5-2.5 mol%. For ROMP, biohybrid systems incorporating AquaMet-type catalysts have achieved very high Turnover Numbers (TONs > 9000) for the polymerization of water-soluble 7-oxanorbornene derivatives.<sup>[8]</sup>

## Experimental Protocols

### General Procedure for RCM of a Water-Soluble Diene in Aqueous Media

This protocol is a generalized procedure based on data from studies on AquaMet's speciation and performance.

- Preparation: In a suitable reaction vessel, dissolve the water-soluble diene substrate in deionized water or a buffer solution to the desired concentration.
- Additive Inclusion: Add sodium chloride (NaCl) from a stock solution to a final concentration of 0.1 M to 1.0 M. Adjust the pH of the solution to the desired value (e.g., pH 3-6) using dilute HCl or a suitable buffer. Note: Higher chloride concentrations and lower pH generally stabilize the catalyst and improve yields.[3][8]
- Catalyst Addition: Add the **AquaMet catalyst** (typically 0.25 to 5 mol%) to the stirred solution. The reaction is often run open to the air.
- Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g.,  $^1\text{H}$  NMR, LC-MS).
- Work-up: Upon completion, the product can be extracted with an organic solvent. The water-soluble nature of the catalyst facilitates its separation from hydrophobic organic products.

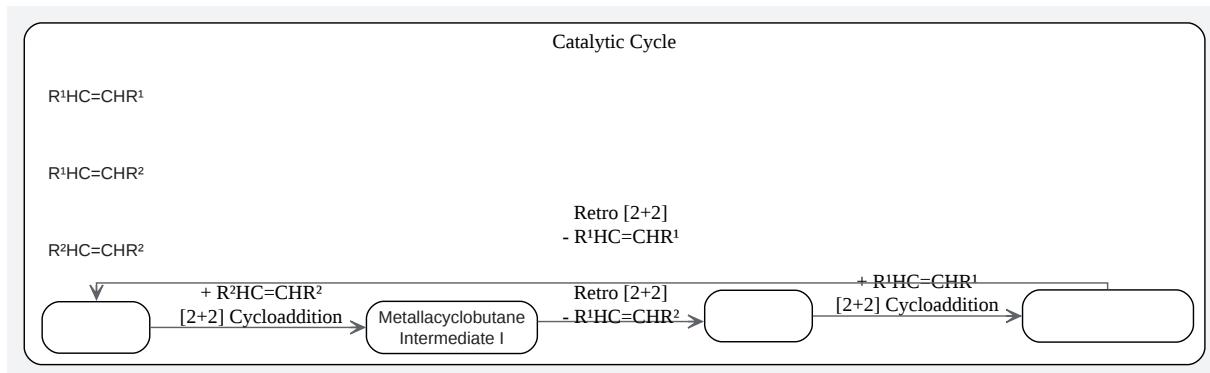
## RCM of Diethyl Diallylmalonate in an Organic Solvent

This protocol is adapted from a TCI Practical Example.

- Setup: Add AquaMet (50 mg, 52  $\mu\text{mol}$ , 2.5 mol%) to a 200 mL two-necked round-bottom flask and purge with  $\text{N}_2$ .
- Solvent Addition: Charge the flask with dichloromethane (100 mL).
- Substrate Addition: Add a solution of diethyl diallylmalonate (500 mg, 2.08 mmol) in dichloromethane (20 mL) dropwise to the catalyst solution.
- Reaction: Stir the mixture at room temperature for 6 hours.
- Purification: Remove the solvent under reduced pressure. Purify the residue by silica-gel column chromatography (hexane:EtOAc = 1:1) to yield the product.

# Mandatory Visualizations

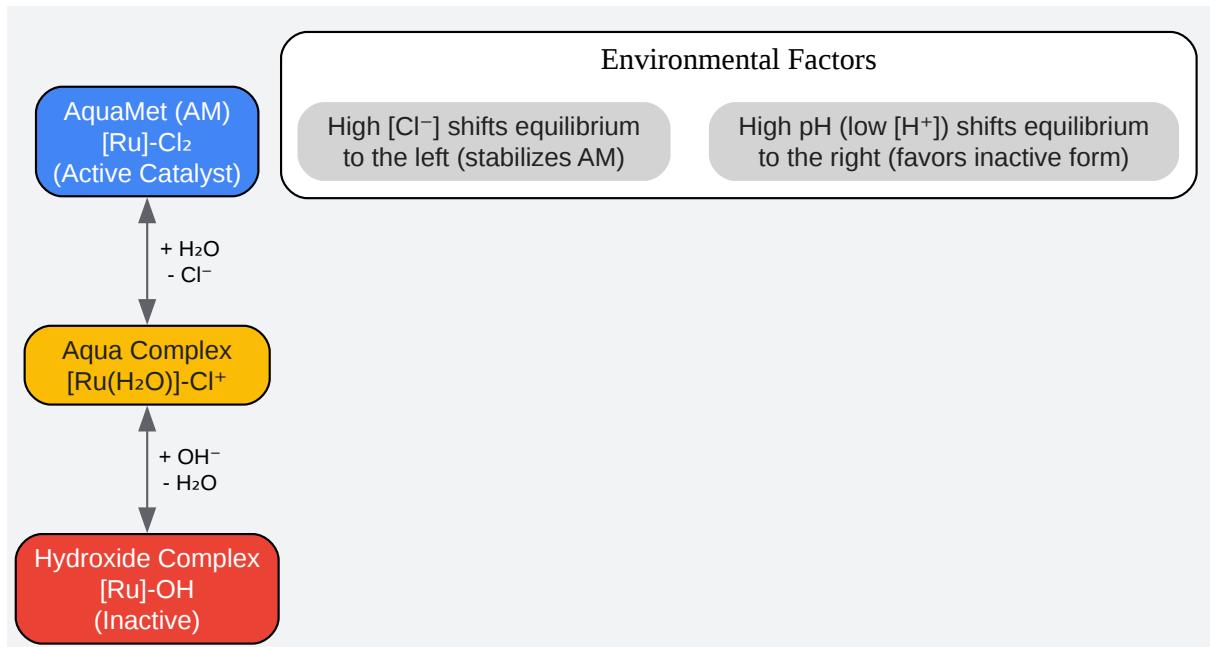
## Catalytic Cycle for Olefin Metathesis (Chauvin Mechanism)



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Caption: The Chauvin mechanism for olefin metathesis, proceeding via metallacyclobutane intermediates.

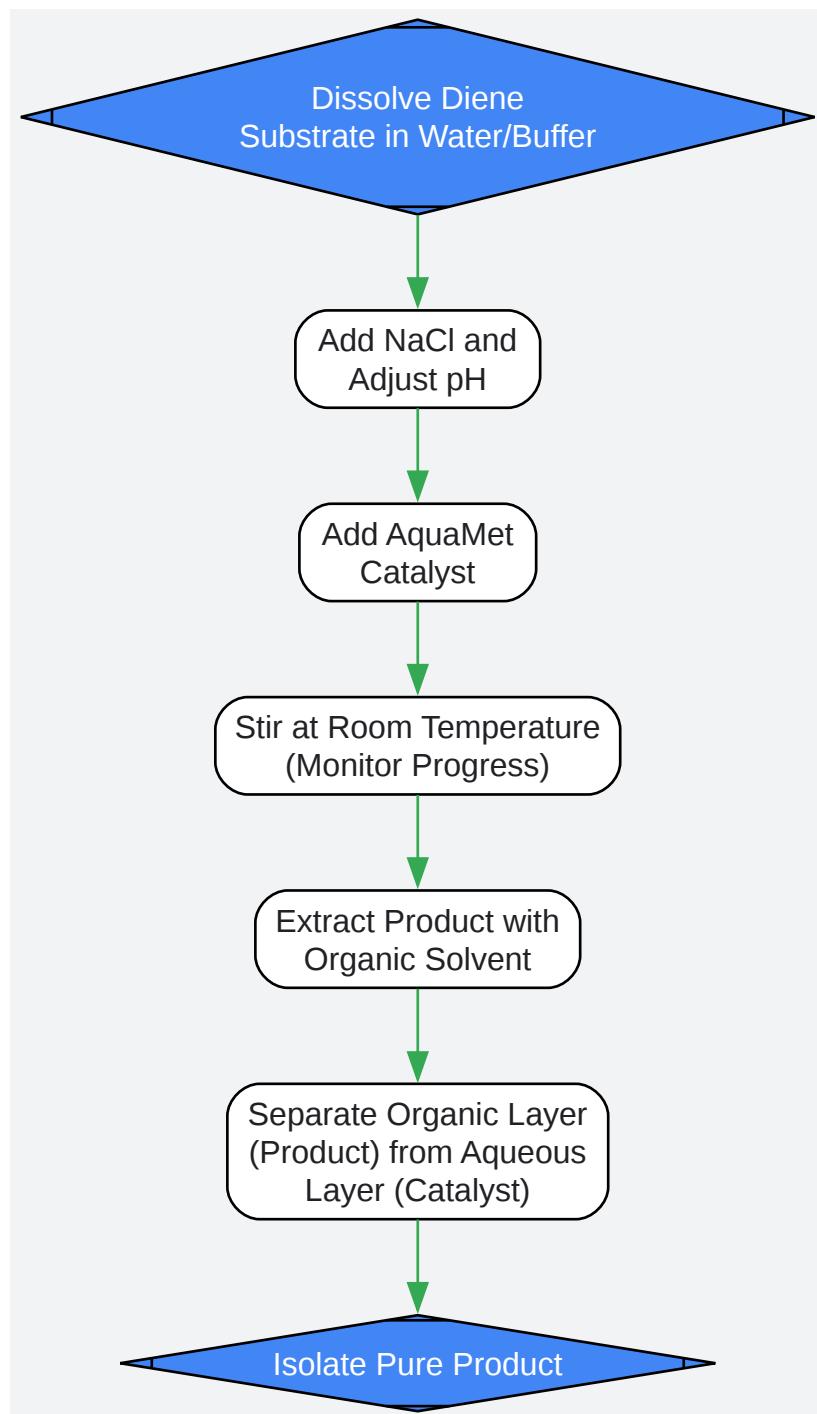
## Aqueous Speciation of AquaMet Catalyst



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Caption: Equilibrium of AquaMet species in water, influenced by chloride concentration and pH.

## General Experimental Workflow for Aqueous RCM



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Caption: A typical experimental workflow for Ring-Closing Metathesis (RCM) using AquaMet in water.

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